![molecular formula C12H11BrO3 B2617645 Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate CAS No. 1221725-86-5](/img/structure/B2617645.png)
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(bromomethyl)acrylate is an allylic alkylating reagent . It has a molecular formula of C6H9BrO2 .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate are not available, similar compounds like bromomethyl cyclopropane can be synthesized via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of Ethyl 2-(bromomethyl)acrylate consists of a bromomethyl group attached to an acrylate ester .Chemical Reactions Analysis
Ethyl 2-(bromomethyl)acrylate can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .Physical And Chemical Properties Analysis
Ethyl 2-(bromomethyl)acrylate is a liquid at 20°C. It has a boiling point of 86°C at 20mmHg and a specific gravity of 1.40 at 20/20°C. Its refractive index is 1.48 .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that bromomethyl groups often participate in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate likely interacts with its targets through a mechanism involving the bromomethyl group. This group can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . For instance, in free radical reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Reactions involving bromomethyl groups can lead to the formation of new carbon-carbon bonds . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation, such as the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The compound’s bromomethyl group can participate in various reactions, leading to the formation of new compounds . These new compounds could potentially have various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate can be influenced by various environmental factors. For instance, the reactivity of the bromomethyl group can be affected by the presence of other reactive species, the pH of the environment, and the temperature . Additionally, the compound’s stability could be influenced by factors such as light and heat.
properties
IUPAC Name |
ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)11-8-5-3-4-6-9(8)16-10(11)7-13/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDPFUKARXKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C21)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(bromomethyl)-1-benzofuran-3-carboxylate |
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